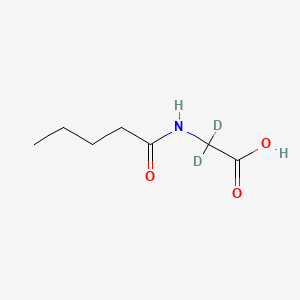
N-Valerylglycine-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Valerylglycine-d2 is a deuterated derivative of N-Valerylglycine, which is a glycine derivative. This compound is labeled with deuterium, a stable isotope of hydrogen, making it useful in various scientific research applications. The molecular formula of this compound is C7H11D2NO3, and it has a molecular weight of 161.20 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Valerylglycine-d2 can be synthesized through the deuteration of N-Valerylglycine. The process involves the incorporation of deuterium atoms into the molecular structure of N-Valerylglycine. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions under specific conditions .
Industrial Production Methods
The industrial production of this compound typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process may include steps such as deuteration, purification, and crystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Valerylglycine-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
N-Valerylglycine-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of glycine derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and compounds with specific properties
Wirkmechanismus
The mechanism of action of N-Valerylglycine-d2 involves its incorporation into biological systems where it can be used to trace metabolic pathways. The deuterium labeling allows for the precise tracking of the compound through various biochemical processes. The molecular targets and pathways involved include enzymes and metabolic pathways related to glycine metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Valerylglycine: The non-deuterated form of N-Valerylglycine-d2.
N-Isovalerylglycine: A similar glycine derivative with a different alkyl chain.
N-Propionylglycine: Another glycine derivative with a shorter alkyl chain
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for more precise tracking and analysis in various applications, making it a valuable tool in fields such as chemistry, biology, and medicine .
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2,2-dideuterio-2-(pentanoylamino)acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-2-3-4-6(9)8-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)/i5D2 |
InChI-Schlüssel |
NYZBWOSRZJKQAI-BFWBPSQCSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCCC |
Kanonische SMILES |
CCCCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)

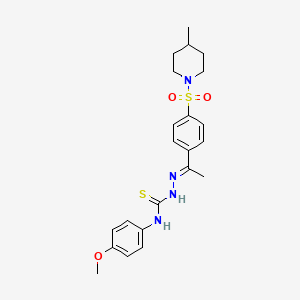
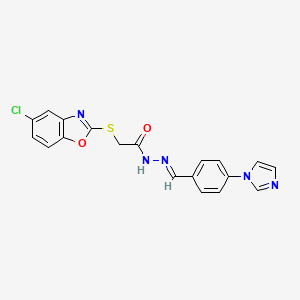

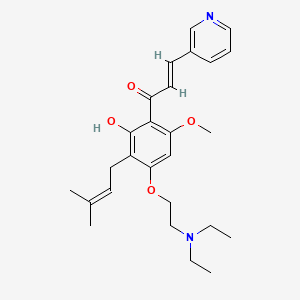
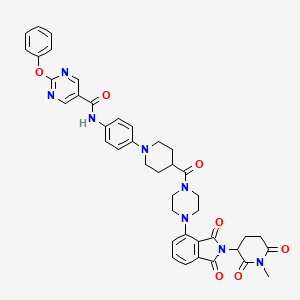

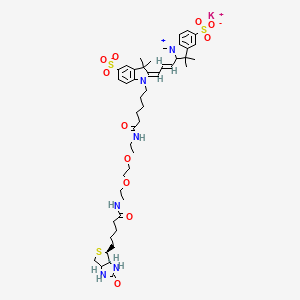
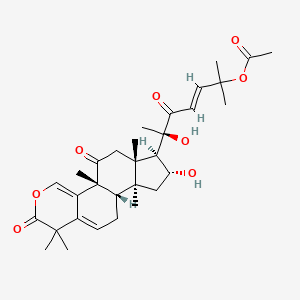
![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)
